molecular formula C20H29N3O2 B15058044 tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate

Cat. No.: B15058044
M. Wt: 343.5 g/mol
InChI Key: UWSRVSLCKKYYSR-UHFFFAOYSA-N
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Description

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl group, and a pyridine ring substituted with a dihydropyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methylene chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and pyridine derivatives, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .

Uniqueness

tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .

Biological Activity

The compound tert-Butyl cyclohexyl(5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl)carbamate has garnered attention in recent years due to its potential biological activity, particularly as a glycogen synthase kinase-3 beta (GSK-3β) inhibitor. This compound is part of a broader class of pyridine-based derivatives that have been studied for their therapeutic applications in neurodegenerative diseases, including Alzheimer's disease.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H26N2O2\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{2}

This compound features a cyclohexyl group, a pyridine ring, and a carbamate functional group, which are critical for its biological activity.

Research indicates that this compound acts as a GSK-3β inhibitor , which plays a significant role in various cellular processes, including cell signaling and metabolism. Inhibition of GSK-3β has been linked to neuroprotective effects and the modulation of inflammatory responses. Specifically, GSK-3β inhibition can lead to:

  • Decreased phosphorylation of tau protein, reducing tau aggregation associated with Alzheimer's disease.
  • Modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are implicated in neuroinflammation.

Case Studies and Research Findings

  • In Vitro Studies : In cellular models, this compound demonstrated an IC50 value of approximately 70 nM against GSK-3β. This indicates a potent inhibitory effect compared to other compounds in the same class .
  • Neuroprotective Effects : In studies involving neuronal cell lines (HT-22), the compound exhibited significant cytoprotective effects against neurotoxic agents. It was shown to restore cell viability following exposure to okadaic acid, a known neurotoxin .
  • Anti-inflammatory Activity : The compound also displayed anti-inflammatory properties in lipopolysaccharide (LPS)-induced models. It significantly reduced the release of nitric oxide (NO) and pro-inflammatory cytokines .

ADME-Tox Profile

The pharmacokinetic profile of this compound was assessed through various ADME (Absorption, Distribution, Metabolism, and Excretion) studies:

PropertyValue
Permeability (PAMPA)Pe = 9.4
Metabolic StabilityHigh in HLMs
Cytotoxicity (HT-22 cells)IC50 > 100 μM
Cytotoxicity (BV-2 cells)IC50 = 89.3 μM

These results suggest that the compound has favorable pharmacological properties for further development .

Properties

Molecular Formula

C20H29N3O2

Molecular Weight

343.5 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-[5-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)23(16-8-5-4-6-9-16)18-12-11-15(14-22-18)17-10-7-13-21-17/h11-12,14,16H,4-10,13H2,1-3H3

InChI Key

UWSRVSLCKKYYSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3=NCCC3

Origin of Product

United States

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